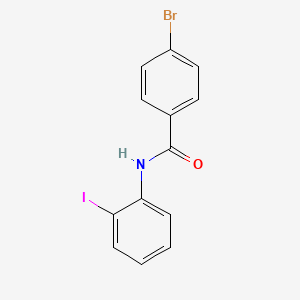

4-bromo-N-(2-iodophenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-(2-iodophenyl)benzamide is a useful research compound. Its molecular formula is C13H9BrINO and its molecular weight is 402.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

4-Bromo-N-(2-iodophenyl)benzamide serves as a significant building block in organic synthesis. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The halogen atoms in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Oxidation and Reduction Reactions : These reactions can modify the compound's functional groups, potentially leading to new derivatives with enhanced properties.

Synthesis Overview

The synthesis of this compound typically involves multi-step procedures. Common methods include:

- Formation of the Amide Bond : Reaction between 4-bromo-2-iodoaniline and benzoyl chloride.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure product.

Research indicates that this compound exhibits diverse biological activities, making it a candidate for pharmaceutical development. Key areas of investigation include:

- Antibacterial and Antifungal Properties : The compound has shown potential as a precursor for new antibacterial or antifungal agents due to its ability to interact with microbial targets effectively .

- Cancer Research : Certain derivatives of brominated and iodinated compounds have been identified as selective MEK kinase inhibitors, which are important in treating proliferative diseases such as cancer .

Case Studies

- Antimicrobial Activity : A study highlighted the effectiveness of halogenated benzamides against various bacterial strains, demonstrating significant inhibition at low concentrations.

- Kinase Inhibition : Research on related compounds indicated that modifications in the halogen substituents could enhance selectivity and potency against specific kinases involved in cancer progression .

Medicinal Chemistry

The structural characteristics of this compound make it a valuable compound in drug design:

- Bioisosterism : The incorporation of halogens can influence binding affinity and selectivity towards biological targets, which is crucial for developing new therapeutics .

- Structure-Activity Relationship (SAR) : Investigations into how variations in the bromine and iodine substituents affect biological activity are ongoing, providing insights for optimizing drug candidates.

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial settings:

- Specialty Chemicals Production : The compound can be utilized in the synthesis of specialty chemicals used in various industries, including agriculture and materials science.

特性

分子式 |

C13H9BrINO |

|---|---|

分子量 |

402.02 g/mol |

IUPAC名 |

4-bromo-N-(2-iodophenyl)benzamide |

InChI |

InChI=1S/C13H9BrINO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17) |

InChIキー |

LTCNIKPGJHVOBG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)I |

正規SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)I |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。